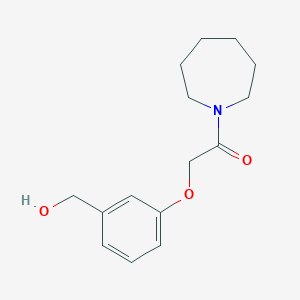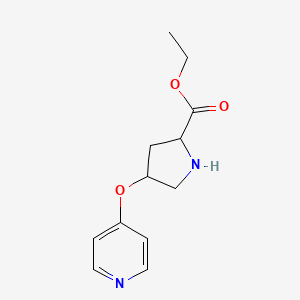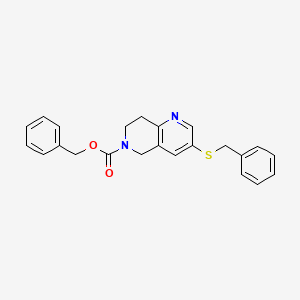
Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with benzyl and benzylthio groups. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and carbonyl compounds.
Introduction of Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the naphthyridine core.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using benzyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, efficient purification techniques such as chromatography, and stringent quality control measures to ensure consistency in production.
化学反応の分析
Types of Reactions
Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and naphthyridine positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl bromide, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
Benzyl 3-(benzylthio)-1,6-naphthyridine-6(5H)-carboxylate: Lacks the dihydro functionality, which may affect its chemical reactivity and biological activity.
Benzyl 3-(methylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Contains a methylthio group instead of a benzylthio group, leading to different steric and electronic properties.
Uniqueness
Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the combination of its functional groups and the naphthyridine core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
特性
分子式 |
C23H22N2O2S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
benzyl 3-benzylsulfanyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O2S/c26-23(27-16-18-7-3-1-4-8-18)25-12-11-22-20(15-25)13-21(14-24-22)28-17-19-9-5-2-6-10-19/h1-10,13-14H,11-12,15-17H2 |
InChIキー |
ZCMOOCUAWGWMRU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1N=CC(=C2)SCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795099.png)
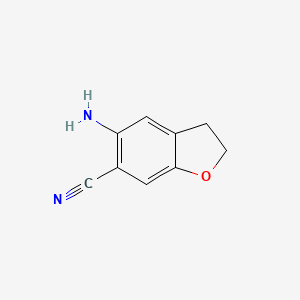

![(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14795123.png)

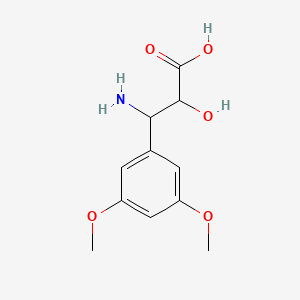
![2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B14795146.png)
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
